molecular formula C8H7ClF3NO B13415914 anti-p-Trifluoromethylbenzaldoxime hydrochloride CAS No. 73681-15-9

anti-p-Trifluoromethylbenzaldoxime hydrochloride

Cat. No.: B13415914
CAS No.: 73681-15-9
M. Wt: 225.59 g/mol
InChI Key: CZUVXBXHHRRULO-NKPNRJPBSA-N
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Description

Anti-p-Trifluoromethylbenzaldoxime hydrochloride: is a chemical compound with the molecular formula C8H7ClF3NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group attached to a benzaldoxime structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-p-Trifluoromethylbenzaldoxime hydrochloride typically involves the reaction of p-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The reaction can be represented as follows:

p-Trifluoromethylbenzaldehyde+Hydroxylamine hydrochlorideanti-p-Trifluoromethylbenzaldoxime hydrochloride\text{p-Trifluoromethylbenzaldehyde} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} p-Trifluoromethylbenzaldehyde+Hydroxylamine hydrochloride→anti-p-Trifluoromethylbenzaldoxime hydrochloride

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Anti-p-Trifluoromethylbenzaldoxime hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzaldoxime derivatives.

Scientific Research Applications

Chemistry: Anti-p-Trifluoromethylbenzaldoxime hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules with trifluoromethyl groups.

Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems. It serves as a model compound for studying enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals.

Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of anti-p-Trifluoromethylbenzaldoxime hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    p-Trifluoromethylbenzaldehyde: A precursor in the synthesis of anti-p-Trifluoromethylbenzaldoxime hydrochloride.

    p-Trifluoromethylbenzylamine: A related compound with an amine group instead of an oxime group.

    p-Trifluoromethylbenzonitrile: A compound with a nitrile group instead of an oxime group.

Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the oxime group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.

Properties

CAS No.

73681-15-9

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

(NE)-N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-13;/h1-5,13H;1H/b12-5+;

InChI Key

CZUVXBXHHRRULO-NKPNRJPBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1C=NO)C(F)(F)F.Cl

Origin of Product

United States

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